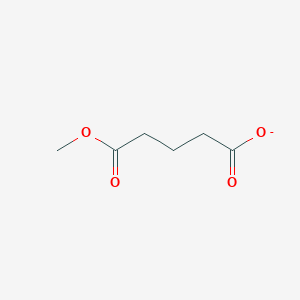

5-Methoxy-5-oxopentanoate

Description

Contextualization and Significance within Organic Synthesis and Chemical Biology

5-Methoxy-5-oxopentanoic acid, a compound more systematically known as monomethyl glutarate, is a notable chemical entity within the fields of organic synthesis and chemical biology. chemicalbook.com It is a monoester of the dicarboxylic acid, glutaric acid. chemicalbook.com The structure features a five-carbon chain with a carboxylic acid group at one terminus and a methyl ester at the other, rendering it a bifunctional molecule. This dual reactivity is the cornerstone of its utility, allowing for selective chemical transformations at either end.

In the sphere of organic synthesis, 5-methoxy-5-oxopentanoate serves as a critical intermediate and building block. chemicalbook.com Its structure is frequently exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com The differential reactivity of the acid and ester groups enables chemists to perform stepwise reactions. For instance, the carboxylic acid can be converted into an amide, leaving the ester intact for subsequent hydrolysis or reduction. This strategic advantage makes it a valuable reagent in multi-step synthetic pathways. google.com The U.S. Environmental Protection Agency (EPA) lists it as an intermediate in its Chemical Data Reporting, with a production volume between 1,000,000 and 20,000,000 lbs, highlighting its industrial relevance. nih.gov

Within chemical biology, the significance of this compound is linked to its status as an endogenous metabolite found in humans. glpbio.com It is structurally related to glutaric acid, a known human urinary metabolite. nih.gov Its resemblance to key metabolic intermediates, such as α-ketoglutarate (a central component of the citric acid cycle), makes its derivatives useful as probes for studying metabolic pathways and enzyme functions.

Structural Diversity and Nomenclature of 5-Oxopentanoate (B1240814) Core Derivatives

The nomenclature surrounding this compound can lead to ambiguity. While the name 5-methoxy-5-oxopentanoic acid is used, the compound is the monomethyl ester of glutaric acid. chemicalbook.com Its IUPAC name is pentanedioic acid, 1-methyl ester. The core structure is a derivative of glutaric acid, not a true oxopentanoate which would typically contain a ketone.

The versatility of the glutarate core allows for a wide range of derivatives. The terminal carboxylic acid of monomethyl glutarate can be readily converted into other functional groups, leading to diverse structures. Common derivatives include other esters (like monoethyl glutarate), amides, and acid chlorides. chemicalbook.com Furthermore, substitutions can be made on the carbon backbone, as seen in compounds like 5-methoxy-3-methyl-5-oxopentanoic acid. nih.gov Another important class of derivatives involves the addition of functional groups to the second carbon (alpha-carbon), such as an amino group, to form compounds like (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, which are valuable in peptide synthesis and medicinal chemistry. bldpharm.com

Below is a data table of identifiers for 5-Methoxy-5-oxopentanoic acid.

| Identifier Type | Value |

| Common Name | Monomethyl glutarate chemicalbook.com |

| Systematic Name | 5-Methoxy-5-oxopentanoic acid glpbio.comchemscene.com |

| IUPAC Name | Pentanedioic acid, 1-methyl ester nih.gov |

| CAS Number | 1501-27-5 chemicalbook.comglpbio.comchemscene.com |

| Molecular Formula | C₆H₁₀O₄ chemscene.com |

| Molecular Weight | 146.14 g/mol nih.govchemscene.com |

Historical Perspectives and Foundational Research on Related Compounds

The study of this compound is part of the broader history of dicarboxylic acids and their esters, a field foundational to modern organic chemistry. Research into simple dicarboxylic acids like glutaric acid began in the 19th century, focusing on their isolation, properties, and reactivity.

A significant advancement was the development of methods for the selective synthesis of monoesters from dicarboxylic acids or their anhydrides. A common laboratory and industrial synthesis for monomethyl glutarate involves the reaction of glutaric anhydride (B1165640) with methanol (B129727). google.com Patents describe methods to achieve high yields and purity by controlling reaction conditions, for instance by reacting glutaric anhydride with sodium methoxide (B1231860) in a suitable solvent like dichloromethane (B109758) or ethylene (B1197577) glycol dimethyl ether to avoid the formation of the diester byproduct. google.comgoogle.com A 1954 publication in the Journal of the American Chemical Society outlines a method involving the reflux of glutaric anhydride and methanol. google.com

This foundational work on selective esterification was crucial for unlocking the synthetic potential of these bifunctional molecules. It allowed chemists to use them as versatile linkers and spacers in the burgeoning fields of polymer science and complex molecule synthesis. The ability to create a molecule with both a reactive carboxylic acid and a protected ester group provided a new tool for the controlled, directional assembly of chemical structures, a principle that remains fundamental in organic synthesis today.

Structure

3D Structure

Properties

Molecular Formula |

C6H9O4- |

|---|---|

Molecular Weight |

145.13 g/mol |

IUPAC Name |

5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/p-1 |

InChI Key |

IBMRTYCHDPMBFN-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CCCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 5 Oxopentanoate and Analogues

De Novo Synthesis Routes

De novo synthesis provides access to the 5-oxopentanoate (B1240814) core through the systematic construction of the carbon skeleton and introduction of requisite functional groups. These routes are particularly valuable for creating complex analogues not easily accessible from simple starting materials.

Multi-step Reaction Sequences for Functional Group Introduction

Multi-step sequences are often employed to build complex molecular architectures centered around the 5-oxopentanoate scaffold. A notable example is the synthesis of carbazole-based derivatives, which have applications as histone deacetylase (HDAC) inhibitors. nih.gov One such sequence begins with a Friedel-Crafts acylation of a protected carbazole (B46965), like 9-benzyl-9H-carbazole, with glutaric anhydride (B1165640) in the presence of aluminum trichloride (B1173362) (AlCl₃) to produce a keto acid, 5-(9-benzyl-9H-carbazol-3-yl)-5-oxopentanoic acid. nih.govresearchgate.net Subsequent esterification with methanol (B129727), often facilitated by reagents like thionyl chloride (SOCl₂), yields the corresponding methyl 5-oxopentanoate derivative. nih.govresearchgate.net This approach allows for the introduction of complex aromatic systems onto the pentanoate backbone.

Another significant multi-step synthesis is for the green solvent Rhodiasolv PolarClean, which is methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. rsc.orgrsc.org Retrosynthetic analysis reveals that this analogue can be constructed via Michael addition, a key carbon-carbon bond-forming reaction. rsc.org This strategy combines different building blocks in a C₄ + C₂ or C₃ + C₃ manner to assemble the final carbon backbone, demonstrating how multi-step reactions enable the precise placement of various functional groups. rsc.org

Stereoselective and Enantioselective Synthesis Strategies for Chiral Derivatives

The synthesis of chiral 5-oxopentanoate derivatives, where specific stereoisomers are targeted, is crucial for developing biologically active molecules. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net These chiral lactams can be prepared through the cyclocondensation of a chiral amino alcohol, such as (R)-phenylglycinol, with a δ-oxo acid derivative. researchgate.netresearchgate.net This process can proceed with high stereoselectivity, sometimes involving dynamic kinetic resolution, to yield lactams that already contain the necessary carbon substituents in a controlled stereochemical arrangement. researchgate.netresearchgate.net

Stereoselective reductions are also a key strategy. For instance, the synthesis of sperabillin derivatives involves the baker's yeast reduction of methyl (4S)-4-(tert-butoxycarbonylamino)-3-oxopentanoate, which stereoselectively yields the (3R,4S)-erythro-hydroxy derivative. rsc.org Similarly, the stereoselective synthesis of diterpene aminotriols from steviol (B1681142) utilizes a spiro-epoxide intermediate. The oxirane ring of this intermediate is opened by amines in a reaction catalyzed by a Lewis acid like LiClO₄, which enhances stereoselectivity by coordinating to the epoxide oxygen and directing the nucleophilic attack. mdpi.com

A rsc.org-Wittig-Still rearrangement has been explored for the stereoselective synthesis of 5-O-carbamoylpolyoxamic acid, an amino acid component of bioactive polyoxins. nih.gov The rearrangement of an E-allylic stannyl (B1234572) ether derived from an L-threitol derivative proceeded with high diastereoselectivity to create the desired carbon-carbon bond with controlled stereochemistry. nih.gov

Convergent Approaches to Complex 5-Oxopentanoate Scaffolds

A more direct, albeit less detailed, mention involves a convergent synthesis of 5-oxopentanoate in the presence of tributylamine. rug.nl The development of novel synthetic strategies for the green solvent Rhodiasolv PolarClean also employs retrosynthetic analysis that considers convergent C₄ + C₂ and C₃ + C₃ bond-forming strategies, such as the Michael addition, to construct the target molecule from readily available building blocks. rsc.org These approaches highlight the potential for convergent methods to efficiently assemble complex 5-oxopentanoate structures.

Transformations from Readily Available Precursors

Synthesizing 5-methoxy-5-oxopentanoate from common starting materials often provides the most direct and economical routes. These methods rely on the modification of precursors that already contain the basic carbon skeleton.

Esterification and Derivatization of Carboxylic Acid Precursors

The most common and straightforward method for preparing methyl 5-oxopentanoate is the direct esterification of its corresponding carboxylic acid, 5-oxopentanoic acid. This reaction is typically performed by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), often under reflux conditions to drive the reaction to completion. evitachem.com

Another widely used precursor is glutaric anhydride. This cyclic anhydride can be reacted with a nucleophile in a ring-opening reaction. For example, in the synthesis of certain HDAC inhibitors, glutaric anhydride undergoes a Friedel-Crafts acylation with a carbazole nucleus to form a keto-carboxylic acid, which is then esterified to the methyl ester. nih.govresearchgate.net The monomethyl ester of glutaric acid, also known as 5-methoxy-5-oxopentanoic acid, is itself a key starting material for further derivatization. cymitquimica.comchemscene.com

A two-step procedure starting from δ-valerolactone is also an effective route. This process involves the controlled ring-opening of the lactone via acidic or basic hydrolysis to generate 5-hydroxypentanoic acid. This intermediate is subsequently esterified with methanol under acidic conditions to form the desired methyl ester, which is not yet the final keto-ester but a key precursor for it.

The synthesis of substituted analogues can begin from other precursors. For example, 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride can be prepared by the esterification of DL-glutamic acid with methanol, using trimethylsilyl (B98337) chloride as a reagent. tdcommons.org

Table 1: Esterification and Derivatization Reactions for 5-Oxopentanoate Synthesis

| Starting Material | Reagents | Product | Reference(s) |

| 5-Oxopentanoic acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl 5-oxopentanoate | , evitachem.com |

| δ-Valerolactone | 1. H⁺ or OH⁻ (hydrolysis) 2. Methanol, H₂SO₄ (cat.) | Methyl 5-hydroxypentanoate (B1236267) | |

| 9-Benzyl-9H-carbazole | 1. Glutaric anhydride, AlCl₃ 2. Methanol, SOCl₂ | Methyl 5-(9-benzyl-9H-carbazol-3-yl)-5-oxopentanoate | nih.gov, researchgate.net |

| DL-Glutamic acid | Methanol, Trimethylsilyl chloride | 2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride | tdcommons.org |

Oxidation and Reduction Strategies for Keto-Ester Formation

Oxidation and reduction reactions are fundamental for interconverting functional groups and are key in synthesizing 5-oxopentanoates from precursors with different oxidation states.

The oxidation of a secondary alcohol is a direct method to form the ketone functionality of 5-oxopentanoates. For instance, (S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-hydroxypentanoate was successfully oxidized to the corresponding 5-oxopentanoate derivative using Dess-Martin periodinane (DMP) in the presence of sodium bicarbonate (NaHCO₃), achieving a high yield of 92%. nih.gov Biocatalytic oxidations are also emerging as powerful and environmentally friendly alternatives. Baeyer-Villiger monooxygenases (BVMOs) are enzymes capable of catalyzing the oxidation of levulinates (4-oxopentanoates) using aerial oxygen, which can be applied to related keto-esters. researchgate.netresearchgate.net

Conversely, reduction reactions can be used to synthesize precursors or to modify the 5-oxopentanoate structure. The ester group of methyl 5-oxopentanoate can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield 5-hydroxypentanoate, which can then be used in other synthetic steps.

Table 2: Oxidation and Reduction Reactions in 5-Oxopentanoate Synthesis

| Reaction Type | Substrate | Reagents | Product | Reference(s) |

| Oxidation | (S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-hydroxypentanoate | Dess-Martin periodinane (DMP), NaHCO₃ | (S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-oxopentanoate | nih.gov |

| Reduction | Methyl 5-oxopentanoate | Sodium borohydride or Lithium aluminum hydride | 5-Hydroxypentanoate | |

| Oxidation (Biocatalytic) | Levulinates (4-oxopentanoates) | Baeyer-Villiger Monooxygenases, O₂ | 3-Hydroxypropionic acid derivatives | researchgate.net, researchgate.net |

Functional Group Interconversions at the Pentanoate Backbone

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another without altering the carbon skeleton. ub.eduimperial.ac.uksolubilityofthings.com For this compound, also known as mono-methyl glutarate, the primary functional groups are a carboxylic acid and a methyl ester. These groups, along with the saturated pentanoate backbone, offer several possibilities for synthetic modification.

The two primary functional groups can be interconverted. The carboxylic acid can be transformed into the corresponding methyl ester (forming dimethyl glutarate) through Fischer esterification with methanol under acidic catalysis. Conversely, the methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions to yield glutaric acid.

Beyond simple interconversion, these functional groups serve as handles for introducing new functionalities. The carboxylic acid can be converted to an acyl chloride, such as glutaric acid monoethyl ester chloride sigmaaldrich.com, which is a more reactive intermediate for forming amides, anhydrides, or other esters. The direct amidation of the ester group, for instance, can be achieved via aminolysis. solubilityofthings.comrsc.orgrsc.org

While the pentanoate backbone consists of sp³-hybridized carbons, which are generally less reactive, modern synthetic methods allow for their functionalization. For example, α-carbon functionalization can be achieved by forming an enolate from the ester, which can then react with various electrophiles.

Below is a table summarizing potential functional group interconversions starting from this compound.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Product Name Example |

| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) | 5-chloro-5-oxopentanoic acid methyl ester |

| Carboxylic Acid (-COOH) | Amine (R₂NH), coupling agent | Amide (-CONR₂) | Methyl 5-(dialkylamino)-5-oxopentanoate |

| Methyl Ester (-COOCH₃) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Glutaric acid |

| Methyl Ester (-COOCH₃) | NH₃/MeOH | Primary Amide (-CONH₂) | Glutaric acid monoamide monomethyl ester |

| Methyl Ester (-COOCH₃) | LiAlH₄ then H₃O⁺ | Primary Alcohol (-CH₂OH) | Methyl 5-hydroxypentanoate |

| α-Methylene (-CH₂-) | LDA, then R-X | α-Substituted Pentanoate | Methyl 2-alkyl-5-oxopentanoate |

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies for fine chemicals, including this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. Key areas of focus include the development of advanced catalytic systems, the use of environmentally benign reaction media, and the implementation of process designs that maximize atom economy and process intensification. um-palembang.ac.id

Development of Catalytic Systems (Homogeneous, Heterogeneous, Organocatalytic)

The synthesis of this compound, or mono-methyl glutarate, is most commonly achieved by the selective mono-esterification of glutaric acid or the ring-opening of glutaric anhydride with methanol. The choice of catalyst is crucial for achieving high selectivity and yield while adhering to green chemistry principles.

Homogeneous Catalysis: Traditional methods often employ homogeneous catalysts like mineral acids (e.g., H₂SO₄) or bases like sodium methoxide (B1231860). google.com A patented method describes the reaction of glutaric anhydride with sodium methoxide in dichloromethane (B109758) at low temperatures (0°C to -20°C) to produce mono-methyl glutarate with high purity and yield, avoiding the formation of the diester byproduct. google.com While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to potential product contamination and waste from neutralization and workup steps.

Heterogeneous Catalysis: To overcome the separation issues of homogeneous catalysts, solid acid and base catalysts have been developed. These catalysts can be easily filtered off after the reaction and often reused, simplifying the process and reducing waste. Zirconium titanium phosphate (B84403) has been reported as an eco-friendly solid acid catalyst for the synthesis of various monoesters and diesters. tandfonline.com For related dicarboxylic acids, zinc-based catalysts, such as zinc glutarate itself, have been synthesized and used for polymerizations, indicating their potential applicability in esterification. kentech.ac.kr These catalysts are often prepared from readily available precursors like zinc oxide and glutaric acid. kentech.ac.kr

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. Enzymes represent a powerful class of organocatalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for esterification and transesterification reactions due to their high selectivity and mild operating conditions. rsc.org The enantioselective synthesis of (R)-3-substituted glutaric acid methyl monoesters has been achieved with high yields using engineered CALB variants, demonstrating the power of biocatalysis for producing chiral building blocks. rsc.orgrsc.org Non-enzymatic organocatalysts, like bifunctional cinchona squaramides, have been used for the desymmetrization of Fittig's lactones (related to glutaric anhydride derivatives) with alcohols, yielding chiral glutaric acid monoesters with high enantioselectivity. thieme-connect.de

| Catalyst Type | Example Catalyst | Key Advantages | Key Disadvantages | Source |

|---|---|---|---|---|

| Homogeneous | Sodium Methoxide | High reactivity and yield at low temperatures. | Difficult to separate, requires stoichiometric use and neutralization. | google.com |

| Heterogeneous | Zirconium Titanium Phosphate | Easy separation, recyclable, eco-friendly. | May have lower activity compared to homogeneous catalysts. | tandfonline.com |

| Organocatalytic (Biocatalyst) | Candida antarctica Lipase B (CALB) | High selectivity (including enantioselectivity), mild conditions, biodegradable. | Enzyme cost and stability can be a concern. | rsc.orgrsc.org |

| Organocatalytic (Chemical) | Cinchona Squaramide | High enantioselectivity, metal-free. | Catalyst loading can be higher than metal catalysts. | thieme-connect.de |

Solvent-Free and Alternative Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For the synthesis of this compound and its derivatives, several strategies are being explored.

Solvent-Free Synthesis: Reactions can be performed without a solvent, particularly when one of the reactants is a liquid and can serve as the reaction medium. For example, the synthesis of various esters has been achieved under solvent-free conditions by reacting an alcohol with an acid anhydride, sometimes with the aid of a solid catalyst. beilstein-journals.org Similarly, the selective oxidation of certain aldehydes to form monoesters has been conducted under organic solvent-free conditions. rsc.org Enzymatic reactions, such as those catalyzed by lipases for polyester (B1180765) synthesis, are also well-suited to solvent-free (melt) conditions. rsc.org

Alternative Reaction Media: When a solvent is necessary, the focus shifts to using greener alternatives. Water is an ideal green solvent, though the low solubility of many organic reactants can be a challenge. Supercritical fluids, such as carbon dioxide, and ionic liquids are also being investigated as alternative reaction media. For esterification reactions, using an excess of one of the reactants (e.g., methanol) as both a reagent and a solvent is a common practice that can be effective, though it requires a subsequent separation and recycling step.

Atom Economy and Process Intensification in Production

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. numberanalytics.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. um-palembang.ac.id

The synthesis of this compound from glutaric anhydride and methanol is a highly atom-economical process, as it is an addition reaction where all atoms of the reactants are incorporated into the final product.

Reaction: C₅H₆O₃ (Glutaric Anhydride) + CH₄O (Methanol) → C₆H₁₀O₄ (this compound)

Atom Economy: [Mass of C₆H₁₀O₄] / [Mass of C₅H₆O₃ + Mass of CH₄O] = 146.14 / (114.10 + 32.04) = 146.14 / 146.14 = 100%

In contrast, a synthesis starting from glutaric acid and methanol would produce water as a byproduct, leading to a lower atom economy. Maximizing atom economy is a central goal in designing sustainable chemical processes. numberanalytics.comntnu.no

Process Intensification: This engineering concept aims to develop smaller, safer, and more energy-efficient manufacturing processes. ntnu.no A key technology in process intensification is the use of continuous flow reactors instead of traditional batch reactors. Continuous flow systems offer several advantages:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for precise temperature control and efficient mixing. ntnu.noacs.org

Scalability: Production can be easily scaled up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel).

The direct amidation of methyl esters using ammonia (B1221849) in a continuous flow reactor has been demonstrated as an efficient and scalable process, highlighting the potential for producing derivatives of this compound using this technology. rsc.orgrsc.org Similarly, the production of biodiesel (fatty acid methyl esters) has been significantly intensified using continuous reactors that combine reaction and separation. ntnu.no

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 5 Oxopentanoate

Reactivity of the Oxo Functionality

The terminal aldehyde group is a primary center of reactivity in methyl 5-oxopentanoate (B1240814). Its electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, and it can participate in numerous condensation and redox reactions.

Nucleophilic Addition Reactions and Their Scope

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. libretexts.org Due to lower steric hindrance and the absence of electron-donating alkyl groups, aldehydes are generally more reactive towards nucleophiles than ketones. libretexts.org

The scope of nucleophilic addition to the aldehyde of methyl 5-oxopentanoate is broad, encompassing a range of carbon, nitrogen, and oxygen-based nucleophiles. For instance, reaction with hydrogen cyanide yields a cyanohydrin, while reaction with alcohols forms hemiacetals and acetals. The latter is often employed as a protecting group strategy to allow for selective reactions at the ester functionality. vaia.com

Table 1: Scope of Nucleophilic Addition Reactions at the Aldehyde Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide Ion | HCN / KCN | Cyanohydrin |

| Hydride Ion | NaBH₄ | Primary Alcohol |

| Organometallic | R-MgBr (Grignard) | Secondary Alcohol |

| Water | H₂O | Hydrate (Gem-diol) |

| Alcohol | R'OH | Hemiacetal / Acetal (B89532) |

| Amine (Primary) | R'NH₂ | Imine (Schiff Base) |

Condensation, Cyclization, and Ring-Closing Reactions

The presence of both an aldehyde and an ester group allows methyl 5-oxopentanoate to participate in various condensation and cyclization reactions. These reactions are fundamental in constructing more complex molecular architectures, including heterocyclic rings.

Intermolecular condensation reactions, such as the Wittig olefination, can convert the aldehyde into an alkene. vaia.com More significantly, the bifunctional nature of the molecule is ideal for intramolecular reactions or for reactions with other bifunctional molecules to form rings. For example, cyclocondensation reactions between related β-ketoesters and amidines are an efficient method for synthesizing pyrimidine (B1678525) derivatives. scielo.br This suggests that methyl 5-oxopentanoate could serve as a three-carbon synthon in [3+3] cyclocondensations to produce substituted heterocyclic systems. scielo.br

Table 2: Potential Condensation and Cyclization Reactions

| Reaction Type | Reactant Partner | Potential Product |

|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Unsaturated Ester |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated Ester |

| [3+3] Cyclocondensation | Amidine / Guanidine | Dihydropyrimidine Derivative |

Transformations Involving the Ester Moiety

The methyl ester group undergoes reactions typical of carboxylic acid derivatives, most notably nucleophilic acyl substitution. libretexts.org This class of reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) (⁻OCH₃) leaving group. libretexts.orgmasterorganicchemistry.com

Hydrolysis and Transesterification Kinetics and Mechanisms

Hydrolysis is the cleavage of the ester bond by water to produce a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base. Under basic conditions (saponification), the reaction is effectively irreversible as the carboxylate salt is formed. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl.

Transesterification is the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. matec-conferences.org This is a reversible equilibrium reaction. matec-conferences.orgthescipub.com To achieve high conversion, the equilibrium must be shifted towards the products, for example by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. The kinetics of these reactions are often modeled using first-order or pseudo-first-order rate equations, with the rate constants dependent on temperature, catalyst concentration, and reactant ratios. thescipub.commdpi.com The temperature dependence of the reaction rate typically follows the Arrhenius equation. matec-conferences.org

Table 4: Conditions for Ester Hydrolysis and Transesterification

| Reaction | Catalyst | Typical Conditions | Key Kinetic Factor |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Aqueous solution, heat | H⁺ concentration |

| Base-Catalyzed Hydrolysis | NaOH, KOH | Aqueous solution | OH⁻ concentration |

| Acid-Catalyzed Transesterification | p-TsOH | Excess R'OH, removal of CH₃OH | Equilibrium position |

| Base-Catalyzed Transesterification | NaOCH₃, KOH | Excess R'OH, anhydrous | Catalyst concentration |

Amidation and Other Nucleophilic Acyl Substitution Reactions

Amidation is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating. The direct reaction of esters with amines is a common method for amide synthesis. organic-chemistry.org

Other nucleophiles can also displace the methoxide group in nucleophilic acyl substitution reactions. For example, reaction with a carboxylate salt can form an acid anhydride (B1165640). masterorganicchemistry.com The reactivity of the ester is part of a general hierarchy for carboxylic acid derivatives, where acid chlorides are the most reactive and amides are the least. libretexts.org Esters are moderately reactive, making them useful substrates for a variety of transformations.

Table 5: Nucleophilic Acyl Substitution Reactions of the Ester Moiety

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | NaOH | Carboxylate Salt |

| Alkoxide | R'O⁻ | New Ester (Transesterification) |

| Ammonia | NH₃ | Primary Amide |

| Primary Amine | R'NH₂ | Secondary Amide |

| Hydrazine | N₂H₄ | Acyl Hydrazide |

Reactivity at Alpha-Positions and Enolate Chemistry

The structure of 5-methoxy-5-oxopentanoate features two carbonyl groups: an ester and a ketone. This bifunctionality gives rise to distinct reactivity at its different alpha-positions (C2 and C4). The protons on the carbon alpha to the ketone (C4) are significantly more acidic than those alpha to the ester (C2). Consequently, under basic conditions, deprotonation occurs preferentially at the C4 position to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. While enolates can also be formed from esters, the process is generally more difficult than for ketones. mdpi.com The formation of the C4-enolate is the foundational step for the reactions discussed in the following sections.

The nucleophilic enolate derived from this compound readily participates in alkylation and acylation reactions, primarily at the C4 position. These reactions are powerful tools for introducing alkyl or acyl substituents, further functionalizing the pentanoate backbone.

Alkylation: The alkylation of the enolate is a standard SN2 reaction. lumenlearning.com A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to ensure complete and irreversible formation of the enolate, minimizing side reactions like self-condensation. askthenerd.com The resulting enolate anion then attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming a new carbon-carbon bond at the alpha-carbon. lumenlearning.com The choice of a primary or secondary alkyl halide is crucial, as tertiary halides would lead to elimination reactions instead of substitution. youtube.com

Acylation: Acylation of the enolate can be achieved using acylating agents like acid chlorides or anhydrides. utexas.edu The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acylating agent. This process attaches a new acyl group to the C4 position, creating a β-dicarbonyl moiety within the molecule. In some methodologies, acetal precursors are used to facilitate O-acylation to form a reactive enol ether, which is then readily acylated. scielo.br

The carbonyl groups of this compound allow it to participate in aldol (B89426) and related condensation reactions, acting as either the nucleophilic enolate component or the electrophilic carbonyl component. pressbooks.pub

Aldol Reaction: In a crossed aldol reaction, the ketone functionality of this compound can act as an electrophilic acceptor for a pre-formed enolate. More significantly, it has been demonstrated to be a suitable aldehyde substrate in catalytic, enantioselective glycolate (B3277807) aldol reactions. nih.govacs.org In these reactions, an activated glycolate surrogate condenses with the aldehyde group (in this case, the ketone of methyl 5-oxopentanoate) to create a new carbon-carbon bond and two new stereocenters. nih.gov The initial aldol addition product, a β-hydroxy ketone, can subsequently undergo acid-catalyzed cyclization to form a lactone. acs.org

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is an "active hydrogen" compound, meaning a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as malonic acid or ethyl acetoacetate. wikipedia.orgsci-hub.se The ketone carbonyl of this compound can serve as the electrophilic partner in this reaction. The condensation is typically catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.orgbhu.ac.in The reaction proceeds through nucleophilic addition followed by dehydration, yielding an α,β-unsaturated product. sigmaaldrich.com

Alkylation and Acylation of Alpha-Carbons

Electrophilic and Radical Reactions of the Pentanoate Chain

While enolate chemistry dominates the reactivity at the alpha-positions, the saturated hydrocarbon portion of the pentanoate chain and the carboxylic acid derivative can undergo electrophilic and radical reactions under specific conditions.

Electrophilic Reactions: The saturated alkyl chain of this compound is generally unreactive toward electrophiles. However, electrophilic addition becomes possible if an element of unsaturation is introduced. For example, if a double bond were present in the chain, it would readily undergo electrophilic addition with reagents like hydrogen halides (HX) or halogens (X₂). ksu.edu.sasavemyexams.com Research has also shown the possibility of electrophilic addition reactions with species like [18F]F₂ on methyl 5-oxopentanoate. utupub.fi

Radical Reactions: The pentanoate chain is susceptible to free radical halogenation, typically initiated by UV light or heat. libretexts.org This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org The regioselectivity of the reaction is governed by the stability of the carbon radical intermediate, which follows the order: tertiary > secondary > primary. For the pentanoate chain of this compound, the order of reactivity would be C4 > C3 > C2. Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.com

Another important class of radical reactions is decarboxylative halogenation, such as the Hunsdiecker reaction or Barton decarboxylation. nih.govacs.org In these reactions, the carboxylate group is converted into a leaving group, which then fragments via a radical mechanism to form an alkyl radical that is subsequently trapped by a halogen. This provides a method to convert the carboxylic acid end of the molecule into an alkyl halide. acs.org

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple functional groups and stereocenters in derivatives of this compound makes the control of selectivity a critical aspect of its synthetic utility.

Chemoselectivity: The differential reactivity of the ketone and ester carbonyls allows for chemoselective transformations. The ketone is more electrophilic and thus more reactive towards nucleophiles than the ester. For instance, reduction with a mild hydride agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. Conversely, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester groups.

Regioselectivity: Regioselectivity is crucial in reactions involving the formation of enolates from this compound. As the protons at C4 are more acidic than those at C2, a base will preferentially deprotonate the C4 position, leading to the formation of a single major regioisomer of the enolate. In cases of substitution on the chain, such as in radical halogenation, the inherent stability of the radical intermediates dictates the preferred site of reaction, favoring substitution at the C4 position. masterorganicchemistry.com

Stereoselectivity: Asymmetric transformations involving this compound can provide access to valuable chiral building blocks.

Biocatalytic Reductions: The stereoselective reduction of the ketone group is a prominent example. Various biocatalysts, including enzymes from plants (Daucus carota) and microorganisms (Saccharomyces carlbergensis, Aspergillus foetidus), can reduce the prochiral ketone to a chiral secondary alcohol with high enantiomeric excess (ee). nih.govresearchgate.net Ene-reductases have also been employed for the asymmetric reduction of related unsaturated γ-oxo esters, achieving high stereoselectivity. rsc.org

Chiral Auxiliaries: For reactions like alkylation, chiral auxiliaries such as Evans' oxazolidinones can be employed. The auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of the alkylation at the alpha-carbon, and is then cleaved to yield an enantiomerically enriched product.

Enzymatic Desymmetrization: In a related context, diesters of glutaric acid can be selectively monohydrolyzed in a process called desymmetrization using enzymes like Candida antarctica lipase (B570770) B (CALB). internationaljournalssrg.org This highlights the potential for enzymatic methods to achieve high stereoselectivity on the glutarate backbone.

Derivatization and Design of 5 Methoxy 5 Oxopentanoate Analogues

Synthesis of Substituted 5-Oxopentanoate (B1240814) Derivatives

The synthesis of substituted 5-oxopentanoate derivatives is achieved through various established and novel chemical reactions. These methods allow for the introduction of different functional groups at multiple positions on the pentanoate backbone, leading to a vast library of compounds.

One common approach involves utilizing protected forms of glutamic acid, which is structurally related to 5-amino-5-oxopentanoic acid. For instance, (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid (Boc-glu) serves as a key starting material. mdpi.com This compound can be activated with agents like ethyl chloroformate (ECF) in the presence of a base such as triethylamine (B128534) (TEA), followed by coupling with substituted hydrazines to yield various N-substituted derivatives. mdpi.com This method has been successfully used to synthesize a series of chloride-substituted ramalin analogues. mdpi.com

Another significant strategy involves the Friedel-Crafts acylation, which is used to introduce aryl ketone groups. This is exemplified in the synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic acid, a precursor for more complex molecules. researchgate.net The core structure can also be built up through Michael additions. For example, the green solvent precursor methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate can be synthesized via a base-catalyzed Michael addition between building blocks like methyl methacrylate (B99206) and N,N-dimethylacetamide. rsc.org

Further derivatization can be achieved by targeting the different functional groups within the molecule. The carboxylic acid can be activated and coupled with various nucleophiles, such as in the reaction of 5-(4-Fluorophenyl)-5-oxopentanoic acid with pivaloyl chloride to form a mixed anhydride (B1165640), which is then condensed with an oxazolidinone. researchgate.net The keto group can be reduced, and the ester can be hydrolyzed or transesterified to introduce further diversity.

Table 1: Selected Syntheses of Substituted 5-Oxopentanoate Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | 1. Triethylamine (TEA), Ethyl Chloroformate (ECF) in DCM at -5°C. 2. Chloride-substituted hydrazine. | N⁵-((chlorophenyl)amino)-L-glutamine derivatives (e.g., RA-2Cl, RA-3Cl) | mdpi.com |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 1. Pivaloyl chloride. 2. (S)-4-phenyloxazolidin-2-one, LiCl. 3. CBS/BH₃ reduction. | (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxo-pentyl]-4-phenyl-oxazolidin-2-one | researchgate.net |

| Methyl methacrylate & N,N-dimethylacetamide | Base-catalysed Michael addition (e.g., KOtBu), solvent-free. | Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | rsc.org |

| 2-amino-5-(benzyloxy)-5-oxopentanoic acid diester | [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid, EDCI.HCl, HOBt, DIPEA. | Phenethylamide diester derivative | derpharmachemica.com |

Preparation of Heterocyclic Compounds Incorporating the 5-Oxopentanoate Skeleton

The 5-oxopentanoate skeleton is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of multiple functional groups—typically a ketone and a carboxylic acid or ester—allows for intramolecular or intermolecular cyclization reactions to form rings.

A prominent method is the condensation reaction to form six-membered rings. For example, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have been synthesized through a one-pot condensation of a 5-(4-substituted phenyl)-5-oxopentanoic acid, an aldehyde, and thiourea (B124793). nih.gov This Biginelli-type reaction showcases the utility of the oxopentanoic acid core in building complex heterocyclic systems.

The 5-oxopentanoate structure is also used in the formation of five-membered rings and fused ring systems. The Paal-Knorr synthesis, a classic method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, can be applied to derivatives of 5-oxopentanoic acid. msu.edu Furthermore, derivatives such as 5-aryl-3-oxopentanoic acid esters can undergo oxidative cyclization using reagents like manganese(III) acetate (B1210297) to yield substituted 2-hydroxy-1-naphthoic acids, demonstrating the formation of fused aromatic systems. thieme-connect.com Cyclization reactions involving hydrazonoyl chlorides with 5-oxopentanoate derivatives can lead to a range of heterocycles including tetrahydropyrazines, thiazoles, and thiadiazolines. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from 5-Oxopentanoate Precursors

| 5-Oxopentanoate Precursor | Reaction Type / Key Reagents | Resulting Heterocycle | Reference |

| 5-(4-substituted phenyl)-5-oxopentanoic acid | Condensation with thiourea and an aldehyde | 2-Thioxo-1,2,3,4-tetrahydropyrimidine | nih.gov |

| Methyl 5-oxopentanoate derivative | Reaction with α-ketoarylhydrazonoyl chlorides and dinucleophiles | Tetrahydropyrazine, Thiazole, Thiadiazoline | nih.gov |

| 5-Aryl-3-oxopentanoic acid ester | Oxidative cyclization with Mn(III) acetate or Ce(IV) ammonium (B1175870) nitrate | 2-Hydroxy-1-naphthoic acid (a fused system) | thieme-connect.com |

| Substituted 2-nitro-5-oxopentanoate | Domino reaction (Michael/Henry) catalyzed by a squaramide catalyst | Densely functionalised cyclohexane | buchler-gmbh.com |

| 1,4-Dicarbonyl derivative of oxopentanoic acid | Paal-Knorr synthesis with an amine | Substituted pyrrole | msu.edunih.gov |

Conjugation Chemistry for Advanced Molecular Construction (e.g., polymer precursors, molecular probes)

The functional handles on 5-methoxy-5-oxopentanoate and its analogues make them ideal candidates for conjugation chemistry, enabling the construction of large and complex molecular architectures such as polymers and molecular probes.

In polymer chemistry, derivatives of 5-oxopentanoic acid serve as valuable monomers. For instance, (2S)-2-amino-5-methoxy-5-oxopentanoic acid is a key intermediate in the synthesis of modified polyglutamates. A significant advancement involves the use of radical cascade reactions for synchronized polymerization and modification. researchgate.net In this strategy, a monomer like 5-methoxy-2-methylene-5-oxopentanoic acid can undergo a one-step reaction that simultaneously forms the polymer backbone and introduces functional groups (like azides) at each monomer unit. researchgate.net This allows for the creation of functional polymers with precisely tailored properties.

Derivatives have also been developed for use as green solvents, indicating their potential for large-scale industrial applications. Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold as Rhodiasolv PolarClean, is a biodegradable and non-toxic alternative to common polar aprotic solvents. rsc.org Its synthesis from readily available building blocks highlights the utility of the oxopentanoate core in creating sustainable chemical products. rsc.org The conjugation of azulene, a non-benzenoid aromatic hydrocarbon, to polymer backbones has also been explored to create materials with unique optoelectronic properties. beilstein-journals.org While not directly using this compound, these syntheses exemplify the principles of conjugating functional units to create advanced materials.

Table 3: 5-Oxopentanoate Derivatives in Advanced Molecular Construction

| Derivative | Application | Key Feature / Process | Reference |

| 5-methoxy-2-methylene-5-oxopentanoic acid | Polymer Precursor | Used in radical cascade polymerization for synchronized polymerization and in-situ functionalization. | researchgate.net |

| (2S)-2-amino-5-methoxy-5-oxopentanoic acid | Polymer Precursor | Serves as an intermediate for creating modified polyglutamates. | |

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Green Solvent | A biodegradable polar aprotic solvent (Rhodiasolv PolarClean) produced on a ton scale. | rsc.org |

| (S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | Peptide Synthesis Reagent | A glutamic acid derivative used as a building block in peptide chemistry. | chemscene.commedchemexpress.com |

Structure-Reactivity Relationship Studies of Analogues

Understanding the relationship between the chemical structure of 5-oxopentanoate analogues and their reactivity is crucial for designing molecules with specific biological or chemical properties. These studies involve systematically modifying the scaffold and evaluating the impact on the molecule's behavior.

Structure-activity relationship (SAR) studies have been conducted on various derivatives. For example, in a series of (R)-4-benzamido-5-oxopentanoic acid derivatives designed as gastrin/CCK-B receptor antagonists, modifications to the benzamido group and the pentanoic acid backbone were correlated with their biological activity. acs.org Such studies are essential in medicinal chemistry for optimizing lead compounds.

The reactivity of the molecule can be significantly influenced by its substituents. In 5-(2-Fluorophenyl)-5-oxopentanoic acid, the presence of the fluorine atom on the phenyl ring enhances its binding affinity to certain enzymes and receptors. The electronic effects of substituents play a critical role; electron-donating or electron-withdrawing groups can alter the reactivity of the ketone and carboxylic acid functionalities. numberanalytics.com Furthermore, steric hindrance, such as the introduction of dimethyl groups at the 2-position in 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid, can influence the molecule's reactivity and solubility compared to its non-methylated counterparts. These relationships are fundamental for predicting reaction outcomes and designing effective molecules for specific applications, from asymmetric synthesis to drug design. numberanalytics.com

Table 4: Selected Structure-Reactivity and Structure-Activity Relationships

| Analogue | Structural Modification | Observed Effect on Reactivity / Activity | Reference |

| (R)-4-benzamido-5-oxopentanoic acid derivatives | Variations in the benzamido group and pentanoic acid backbone. | Altered antagonist activity at gastrin/CCK-B receptors. | acs.org |

| 5-(2-Fluorophenyl)-5-oxopentanoic acid | Introduction of a fluorine atom to the phenyl ring. | Enhances binding affinity to certain biological targets. | |

| 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid | Addition of two methyl groups at the C-2 position. | Increases steric hindrance, which influences reactivity and solubility. | |

| Asymmetric Synthesis Catalysts/Substrates | General: Changes in catalyst and substrate structure (steric and electronic effects). | Determines the stereochemical outcome and overall efficiency of asymmetric reactions. | numberanalytics.com |

Biochemical and Biological Transformations of 5 Methoxy 5 Oxopentanoate Non Human and in Vitro Contexts

Enzymatic Biotransformations

The metabolism of 5-methoxy-5-oxopentanoate is primarily governed by the action of hydrolytic and transferase enzymes, which target its ester and carbon backbone.

Characterization of Enzymes Mediating this compound Metabolism (e.g., aminotransferases, esterases)

The two primary classes of enzymes implicated in the biotransformation of this compound and its analogues are esterases and aminotransferases.

Esterases: These enzymes catalyze the hydrolysis of ester bonds. nih.gov Carboxylesterases, a major subclass found in tissues like the liver, are responsible for the hydrolysis of a wide array of compounds, including pharmaceuticals with ester linkages. nih.gov In an in vitro study, esterase from porcine liver was used to hydrolyze a methyl ester on an indole (B1671886) derivative, demonstrating the capability of this enzyme class to act on methyl carboxylates. jst.go.jp Given that this compound is a monoester of a dicarboxylic acid, it is a plausible substrate for such enzymes, which would cleave the methyl ester to yield glutaric acid and methanol (B129727). The cleavage of related structures by esterases has also been noted in the context of drug design. thieme-connect.de

Aminotransferases: These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are central to nitrogen metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid. nih.gov While this compound itself is not an amino acid, its keto-acid or amino-acid derivatives are substrates for aminotransferases. Research on the plant Arabidopsis thaliana has characterized branched-chain aminotransferases (BCATs) that act on structurally similar substrates. For example, Arabidopsis BCAT3 exhibits activity with 5-methylthio-2-oxopentanoate (B1262595) (MTOP), a derivative of 5-oxopentanoate (B1240814). mpg.de This indicates that aminotransferases are key enzymes in the metabolic pathways of pentanoate derivatives in plants. mpg.de The metabolism of related compounds, such as 2-Amino-5-methoxy-5-oxopentanoic acid, is also known to involve interactions with specific enzymes in metabolic pathways.

Mechanistic Elucidation of Enzyme-Substrate Interactions (e.g., binding affinities, catalytic cycles)

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. jrc.ac.in In the case of this compound, the mechanism of interaction depends on the enzyme class.

With esterases , the catalytic process involves the nucleophilic attack on the carbonyl carbon of the ester group. The enzyme's active site, often containing a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and an acidic residue), facilitates the hydrolysis of the ester bond, releasing the alcohol (methanol) and the carboxylic acid (glutaric acid).

For aminotransferases , the mechanism is more complex, involving a 'ping-pong' catalytic cycle. The interaction would involve a keto-acid analogue of this compound. Studies on Arabidopsis BCAT3 provide insight into substrate affinity through activity measurements. The enzyme shows different levels of activity with various keto acids, suggesting differences in binding affinity and catalytic efficiency. For instance, BCAT3 displays higher activity with 4-methylthio-2-oxobutanoate (B1231810) (MTOB) and other standard substrates compared to the longer-chain 5-methylthio-2-oxopentanoate (MTOP). mpg.de This specificity is determined by the precise shape and chemical environment of the enzyme's active site, which accommodates the substrate in a manner consistent with the induced-fit model, where the substrate's binding modifies the active site's conformation for optimal catalysis. mpg.dejrc.ac.in

| Substrate (Keto Acid) | Relative Activity (%) at 0.1 mM | Relative Activity (%) at 2 mM |

| 4-Methylthio-2-oxobutanoate (MTOB) | 100 | 100 |

| 5-Methylthio-2-oxopentanoate (MTOP) | 109 | 112 |

| 6-Methylthio-2-oxohexanoate (MTOH) | 62 | 86 |

| 3-Methyl-2-oxobutanoate (3MOB) | 182 | 136 |

| 3-Methyl-2-oxopentanoate (3MOP) | 865 | 328 |

| 4-Methyl-2-oxopentanoate (4MOP) | 1565 | 353 |

Table 1: Substrate specificity of recombinant Arabidopsis BCAT3. The activity was measured using various keto-acid substrates at concentrations of 0.1 mM and 2 mM, with the activity for MTOB arbitrarily set to 100%. This data illustrates how changes in the substrate structure, including chain length and methylation, affect the enzyme's catalytic efficiency, reflecting the mechanics of enzyme-substrate interaction. Data sourced from Schuster et al., 2006. mpg.de

Biocatalytic Applications in Organic Synthesis

The enzymatic transformation of this compound derivatives is a valuable tool in organic synthesis, particularly for producing chiral molecules. nih.gov Biocatalysis offers high stereo-selectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. google.com

A significant application is seen in the synthesis of pharmaceutical intermediates. For example, whole cells of the fungus Penicillium are used for the bioreduction of dimethyl 3-oxopentanedioate. This process yields dimethyl 3-hydroxypentanedioate, which is then hydrolyzed to produce enantiomerically distinct forms of 3-hydroxy-5-methoxy-5-oxopentanoic acid. google.com These chiral compounds are critical intermediates in the synthesis of rosuvastatin (B1679574), an HMG-CoA reductase inhibitor. google.com The use of fungal oxidoreductases in a single fermentation process for both bioreduction and hydrolysis simplifies the synthesis, making it more efficient. google.com

| Microorganism ID | Species | Conversion (%) | (S)-isomer (%) | (R)-isomer (%) |

| 6526 | Penicillium brevicompactum | 99 | 35 | 65 |

| 6636 | Penicillium sp. | 90 | 38 | 62 |

Table 2: Screening of Penicillium species for the selective keto reduction of a rosuvastatin intermediate leading to 3-hydroxy-5-methoxy-5-oxopentanoic acid. The table shows the total conversion of the starting material and the enantiomeric distribution of the resulting product. Data sourced from patent WO2015071861A2. google.com

Role in Non-Human Organismal Metabolism and Biosynthesis Pathways

Beyond in vitro applications, this compound and its derivatives are intermediates in the metabolic networks of various non-human organisms.

Intermediacy in Microbial Metabolic Pathways

Microorganisms utilize a vast array of metabolic pathways to break down and synthesize organic compounds. Derivatives of this compound serve as intermediates in these microbial processes. As detailed previously, various Penicillium species can convert dimethyl 3-oxopentanedioate into (3R)- or (3S)-3-hydroxy-5-methoxy-5-oxopentanoic acid. google.com This transformation highlights the role of the compound as a product of fungal bioreduction pathways.

Furthermore, a related compound, 3-hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid, an isomer of dimethyl citrate, has been identified as a metabolite produced by a fungus. This compound was found to have biological activity, inhibiting the mobility of the plant-parasitic nematode Ditylenchus destructor. researchgate.net This suggests that fungi produce such molecules as part of their secondary metabolism, potentially for defense or interaction with their environment.

Participation in Plant Biochemical Processes

In plants, derivatives of this compound are involved in fundamental biochemical pathways. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database for Arabidopsis thaliana lists (S)-4-Amino-5-oxopentanoate as a metabolite in porphyrin and chlorophyll (B73375) metabolism. genome.jp

Research on Arabidopsis aminotransferases further solidifies this role. The enzyme BCAT3, which is active on the related substrate 5-methylthio-2-oxopentanoate, functions at the crossroads of primary and secondary metabolism. mpg.de It participates in both the biosynthesis of the amino acid leucine (B10760876) and the methionine chain elongation cycle, which is the initial stage of producing Met-derived glucosinolates (compounds involved in plant defense). mpg.de The involvement of a single enzyme in both pathways demonstrates the interconnectedness of amino acid and glucosinolate metabolism, with pentanoate derivatives acting as key intermediates. mpg.de

Comparative Metabolism Studies in Animal Models (excluding clinical human data)

While direct metabolic studies exclusively focused on this compound in animal models are not extensively detailed in publicly available literature, the metabolic fate of structurally related methyl esters provides a strong predictive framework. The primary metabolic pathway for simple methyl esters in biological systems is enzymatic hydrolysis. europa.eu

In vivo studies on analogous compounds, such as fatty acid methyl esters, demonstrate that upon administration, these molecules are subject to cleavage by esterase enzymes. europa.eu This hydrolytic process breaks the ester bond, yielding the corresponding carboxylic acid and methanol. europa.eu Depending on the route of exposure in animal models, this transformation can occur at various sites within the organism, including the gastrointestinal fluids following oral ingestion. europa.eu The resulting products, the parent acid (in this case, glutaric acid) and methanol, would then enter their respective metabolic pathways.

Furthermore, studies involving more complex molecules containing ester moieties in animal models like cynomolgus monkeys have utilized liver microsomes to investigate metabolic pathways. jst.go.jp These in vitro systems, derived from animal tissues, have shown that oxidation at various sites on the molecule is a significant route of metabolism. jst.go.jp This suggests that, in addition to hydrolysis, this compound could potentially undergo oxidative transformations in vivo.

Interactions with Biomolecules and Subcellular Components (In Vitro)

The primary interaction of this compound with biomolecules documented in vitro is its hydrolysis by various enzymes. This reaction is a classic example of enzyme-substrate interaction, where the ester bond is targeted and cleaved.

Enzymatic Hydrolysis : In vitro experiments have repeatedly shown that esterases are highly effective at hydrolyzing methyl esters. science.gov Enzymes such as pig liver esterase (PLE) and esterases from other sources like orange peel have been used to study the regiospecificity of ester hydrolysis. science.gov Lipases, another class of hydrolases, are also capable of catalyzing this reaction. science.gov The rate and specificity of the hydrolysis can be influenced by the specific enzyme used and the structure of the ester substrate. science.govacademicjournals.org For instance, studies on various ester prodrugs show that the rate of hydrolysis in plasma and in the presence of esterase enzymes is dependent on the nature of the acyl group.

Plasma-Mediated Hydrolysis : In vitro studies using plasma have demonstrated that methyl esters can be degraded through both enzymatic and chemical pathways. oup.com For example, the degradation of anhydroecgonine (B8767336) methyl ester in human plasma was found to be mediated by butyrylcholine (B1668140) esterase and by chemical hydrolysis at basic pH. oup.com The enzymatic reaction was significantly faster than the chemical hydrolysis. oup.com The addition of esterase inhibitors like sodium fluoride (B91410) can significantly reduce this degradation, confirming the role of these enzymes. oup.com

Interaction with Subcellular Components : The interaction of ester-containing compounds with subcellular fractions has been investigated using liver microsomes. In a study on an OXE receptor antagonist in monkey liver microsomes, the primary metabolites were formed through oxidation. jst.go.jp This indicates that the compound interacts with the enzymatic machinery of the endoplasmic reticulum, specifically cytochrome P450 enzymes, which are abundant in microsomes. jst.go.jp This model suggests that this compound could similarly interact with microsomal enzymes, leading to oxidative metabolites.

The following tables summarize these in vitro interactions.

| Enzyme Class | Specific Enzyme Example | Model Substrate(s) | Products of Hydrolysis | Reference(s) |

| Esterases | Pig Liver Esterase | Diester derivatives of hydroxybenzoic acid | Hydroxy-ester or Acyl-acid | science.gov |

| Butyrylcholine Esterase | Anhydroecgonine Methyl Ester | Anhydroecgonine + Methanol | oup.com | |

| Orange Peel Esterase | Diester derivatives of hydroxybenzoic acid | Hydroxy-ester or Acyl-acid | science.gov | |

| Lipases | Porcine Pancreatic Lipase (B570770) | Diester derivatives of hydroxybenzoic acid | Hydroxy-ester or Acyl-acid | science.gov |

| Candida antarctica Lipase B | Various esters | Corresponding acid + Alcohol | academicjournals.org |

| Subcellular Component | Animal Model Source | Model Compound | Transformation Type | Reference(s) |

| Liver Microsomes | Cynomolgus Monkey | S-C025 (OXE receptor antagonist) | Oxidation | jst.go.jp |

Advanced Analytical Techniques for Elucidating Structure and Reactivity

High-Resolution Spectroscopic Methods for Mechanistic Insights

High-resolution spectroscopic techniques are indispensable for elucidating the intricate details of chemical structures and reaction dynamics at the molecular level.

Advanced NMR Spectroscopy for Elucidating Reaction Intermediates and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of methyl 5-methoxy-5-oxopentanoate and its derivatives. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. For instance, in a related compound, methyl 5-methoxy-3-oxopentanoate, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the different proton groups, and the ¹³C NMR spectrum confirms the presence of carbonyl and methoxy (B1213986) functionalities.

Advanced, multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish connectivity between atoms, which is vital for confirming the structure of novel derivatives and for identifying transient reaction intermediates. These techniques can be instrumental in stereochemical assignments, which is particularly important when chiral centers are introduced, for example, during the synthesis of biologically active molecules. The stereoselective reduction of related compounds has been studied using chiral catalysts, yielding products with high enantiomeric purity, the confirmation of which relies heavily on NMR analysis. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound, Methyl 5-methoxy-3-oxopentanoate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.67 | s | - | OCH₃ |

| ¹H | 3.62 | s | - | COOCH₃ |

| ¹H | 2.54 | t | 6.4 | C2–H |

| ¹H | 2.42 | t | 6.4 | C4–H |

| ¹H | 1.98 | quintet | 6.4 | C3–H |

| ¹³C | 207.8 | - | - | C3=O |

| ¹³C | 171.2 | - | - | C5=O |

| ¹³C | 58.9 | - | - | OCH₃ |

| ¹³C | 51.7 | - | - | COOCH₃ |

| ¹³C | 33.1 | - | - | C2 |

| ¹³C | 28.4 | - | - | C4 |

| ¹³C | 21.5 | - | - | C1 |

High-Resolution Mass Spectrometry for Reaction Pathway Mapping and Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of methyl this compound and its reaction products. rsc.org Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. rsc.orgamazonaws.com ESI-MS is particularly useful for analyzing polar compounds and can be coupled with liquid chromatography for LC-MS applications. rsc.org

By providing exact mass measurements, HRMS allows for the unambiguous identification of expected products and the characterization of unknown byproducts, which is crucial for mapping reaction pathways. rsc.org For example, in the synthesis of a derivative, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, HRMS was used to confirm the structure of the product and analyze its isotopic distribution. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer additional structural information, helping to distinguish between isomers and elucidate the connectivity of different functional groups within a molecule. nih.gov

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is employed to monitor the transformation of functional groups during reactions involving methyl this compound. The ester carbonyl (C=O) stretch is a particularly strong and characteristic absorption in the IR spectrum, typically appearing around 1740 cm⁻¹. The presence and position of this peak can confirm the integrity of the ester group or indicate its conversion to other functionalities, such as a carboxylic acid or an amide.

For instance, during a reaction, the disappearance of the ester peak and the appearance of a broad O-H stretch and a shifted carbonyl peak would suggest hydrolysis to the corresponding carboxylic acid. Similarly, the formation of an amide would be indicated by the appearance of N-H stretching and bending vibrations. This real-time or quasi-real-time monitoring provides valuable kinetic and mechanistic information.

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Chromatographic techniques are essential for the separation and analysis of complex mixtures that are often generated during the synthesis and reaction of methyl this compound.

GC-MS and LC-MS for Profiling Reaction Products and Metabolites

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govlcms.czmdpi.com

GC-MS is well-suited for the analysis of volatile and thermally stable derivatives of methyl this compound. sigmaaldrich.com It provides excellent separation of isomers and allows for the identification of compounds based on their mass spectra and retention times. lcms.cznih.gov

LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. sielc.comsielc.combldpharm.com Reversed-phase HPLC, often coupled with MS, is a common method for analyzing methyl this compound and its derivatives. sielc.comsielc.com The choice of mobile phase can be adapted for MS compatibility, for instance, by replacing phosphoric acid with formic acid. sielc.comsielc.com LC-MS is also invaluable for studying potential metabolites of the compound in biological systems. lcms.cz

The data obtained from these techniques can be used to create a profile of all the components in a reaction mixture, which is essential for optimizing reaction conditions and understanding reaction mechanisms. lcms.czrsc.org

Preparative Chromatography for Isolation of Novel Derivatives

Preparative chromatography is a crucial technique for the isolation and purification of novel derivatives of methyl this compound from reaction mixtures. rug.nl Both preparative gas chromatography and preparative high-performance liquid chromatography (HPLC) can be employed, with the choice depending on the properties of the target compound.

Flash column chromatography using silica (B1680970) gel is a widely used method for purifying reaction products on a laboratory scale. rsc.orgoup.com The scalability of liquid chromatography methods allows for the isolation of impurities for further characterization or the purification of larger quantities of a desired product. sielc.comsielc.com The isolated pure compounds can then be subjected to further spectroscopic analysis to confirm their structure and assess their properties.

Table 2: Analytical Techniques and Their Applications in the Study of Methyl this compound and its Derivatives

| Technique | Application | Information Obtained |

| Advanced NMR Spectroscopy | Elucidation of reaction intermediates and stereochemistry | 3D structure, connectivity, stereochemical configuration |

| High-Resolution Mass Spectrometry | Reaction pathway mapping and product identification | Elemental composition, molecular weight, fragmentation patterns |

| Vibrational Spectroscopy (IR, Raman) | Monitoring functional group transformations | Presence/absence of key functional groups (e.g., C=O, O-H, N-H) |

| GC-MS | Profiling of volatile reaction products and metabolites | Separation and identification of volatile compounds, isomeric separation |

| LC-MS | Profiling of a wide range of reaction products and metabolites | Separation and identification of polar and non-volatile compounds |

| Preparative Chromatography | Isolation and purification of novel derivatives | Obtaining pure samples for further analysis and characterization |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry and conformational preferences. While this compound is often an oil at room temperature, its derivatives can be crystallized and analyzed to reveal critical structural information. This technique is particularly vital when the molecule contains stereocenters, as it can unambiguously assign the (R) or (S) configuration. libretexts.orgimperial.ac.uk

The process involves irradiating a single crystal of a derivative with a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision. This allows for the measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

For derivatives of this compound, X-ray crystallography can elucidate:

Absolute Stereochemistry: In cases where a chiral derivative is synthesized, X-ray crystallography provides the ultimate confirmation of the absolute configuration of the stereogenic centers. usm.edu This is often achieved by co-crystallizing with a known chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present in the structure. imperial.ac.uk

Conformational Analysis: The flexible five-carbon backbone of the glutarate chain can adopt various conformations. X-ray crystallography reveals the preferred conformation in the solid state, providing insights into the steric and electronic interactions that govern its shape. ethz.ch For instance, studies on related glutaric acid derivatives have shown how substituents can influence the puckering of the carbon chain.

A pertinent example, although on a related dicarboxylic acid monoester, is the determination of the absolute stereochemistry of chiral glutaric acid monoesters, which can be achieved through derivatization and subsequent X-ray analysis. mtu.edu The principles applied in such studies are directly transferable to derivatives of this compound.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.75 |

| c (Å) | 15.50 |

| β (°) | 95.5 |

| Volume (ų) | 908.4 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.28 |

| R-factor | 0.045 |

This table presents hypothetical data for illustrative purposes, based on typical values for organic molecules of similar size and complexity.

Kinetic and Thermodynamic Studies of this compound Reactions

Understanding the reactivity of this compound requires detailed kinetic and thermodynamic studies of its chemical transformations. These investigations provide quantitative data on reaction rates, the influence of various parameters on these rates, and the energy changes associated with a reaction.

Kinetic Studies focus on the rate at which a reaction proceeds. For this compound, a common reaction studied is its hydrolysis, which involves the cleavage of the ester bond to yield glutaric acid and methanol (B129727). Kinetic experiments typically involve monitoring the concentration of the reactant or a product over time under controlled conditions (temperature, pressure, pH, and catalyst concentration).

The rate of reaction can be described by a rate law, which for the acid-catalyzed hydrolysis of an ester like this compound often follows a second-order rate equation:

Rate = k[this compound][H⁺]

where 'k' is the rate constant. By measuring the reaction rate at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. This provides insight into the energy barrier that must be overcome for the reaction to occur. ias.ac.in

Table 2: Illustrative Kinetic Data for the Acid-Catalyzed Hydrolysis of an Ester

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 25 | 1.2 x 10⁻⁴ | |

| 35 | 3.5 x 10⁻⁴ | 65.0 |

| 45 | 9.8 x 10⁻⁴ |

This table presents illustrative data based on kinetic studies of ester hydrolysis to demonstrate the relationship between temperature, rate constant, and activation energy. jcsp.org.pknih.gov

Thermodynamic Studies examine the energy changes that occur during a reaction, determining whether a reaction is favorable and the position of equilibrium. Key thermodynamic parameters include:

Enthalpy Change (ΔH): The heat absorbed or released during a reaction at constant pressure. For the hydrolysis of an ester, this is typically a small negative value, indicating a slightly exothermic process.

Entropy Change (ΔS): The change in disorder or randomness of the system. In hydrolysis, the formation of two molecules from one leads to an increase in entropy.

Gibbs Free Energy Change (ΔG): This determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

These parameters can be determined experimentally using techniques like calorimetry. For instance, Isothermal Titration Calorimetry (ITC) can be used to measure the heat changes upon binding of this compound or its derivatives to other molecules, providing a complete thermodynamic profile of the interaction. nih.gov While direct thermodynamic data for many reactions of this compound may not be widely published, data from analogous systems, such as the reaction of anhydrides and thioesters, provide a valuable framework for understanding its energetic landscape. mdpi.com

Table 3: Illustrative Thermodynamic Data for a Chemical Reaction

| Parameter | Value |

| Enthalpy Change (ΔH) | -20.5 kJ/mol |

| Entropy Change (ΔS) | +15.2 J/(mol·K) |

| Gibbs Free Energy Change (ΔG) | -25.0 kJ/mol at 298 K |

This table presents hypothetical thermodynamic data for a representative reaction to illustrate the typical values and their relationship.